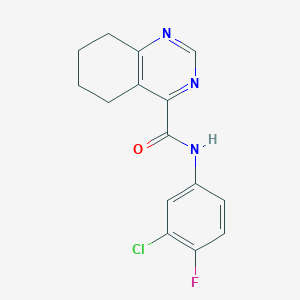

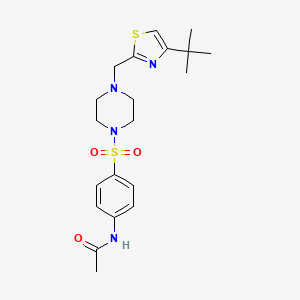

![molecular formula C15H9BrClF3N2O B2500812 3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866137-67-9](/img/structure/B2500812.png)

3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromo, chloro, methoxy, and trifluoromethyl substituents on the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine moiety is a fused structure combining imidazole and pyridine rings, which is known for its potential biological activities and its use in pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves palladium-catalyzed cascade reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with carbon monoxide, leading to the formation of hybrid structures like indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones . Another method is a transition-metal-free regioselective halogenation using sodium chlorite/bromite as the halogen source, which allows for the formation of C–Cl or C–Br bonds on the imidazo[1,2-a]pyridine core . These methods highlight the versatility of synthetic approaches for introducing various substituents onto the imidazo[1,2-a]pyridine scaffold.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using spectroscopic techniques such as NMR spectroscopy and confirmed by monocrystalline X-ray crystallography . Theoretical calculations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), can be used to predict the electronic properties and intermolecular interactions of these compounds . Hirshfeld surface analysis can further provide insight into the intermolecular contacts between units in the crystal structure .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, they can react with triethylamine to give different rearrangement products, such as imidazo[1,2-a]pyridines and indoles, depending on the substituents present on the nitrogen atom . The presence of different functional groups on the imidazo[1,2-a]pyridine core can also influence the reactivity and the type of chemical transformations that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their substituents. For example, the introduction of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties . The presence of halogen atoms like bromo and chloro can also impact the compound's reactivity and its potential to participate in further chemical modifications, such as Suzuki–Miyaura reactions . Additionally, the fluorescent behavior of these compounds can be altered by the presence of metal ions, as demonstrated by the change in emission wavelength in the presence of metal perchlorates .

Scientific Research Applications

Synthesis and Chemical Properties

- Imidazo[1,2-a]pyridines, including variants like 3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine, are synthesized through reactions involving substituted phenylaminoisoxazoles and triethylamine. These compounds form imidazopyridines under specific conditions (Khalafy, Setamdideh, & Dilmaghani, 2002).

- A similar process using propionyl-3-(substitutedphenylamino)isoxazol-5(2H)-ones leads to the formation of imidazo(1,2-a)pyridines (Azimi & Majidi, 2014).

- The compound's derivatives exhibit interesting adsorption behavior, which has implications in corrosion inhibition studies, particularly in acidic environments (Saady et al., 2020).

Applications in Corrosion Inhibition

- Imidazo[1,2-a]pyridine derivatives have shown high inhibition performance against mild steel corrosion, implying potential industrial applications in protecting metals from corrosive environments (Saady et al., 2021).

Medicinal Chemistry and Drug Design

- Research has identified the core skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives as potential activators of the glucagon-like peptide 1 receptor (GLP-1R), indicating a role in anti-diabetic treatment agents (Gong, Cheon, Lee, & Kang, 2011).

Synthesis and Radiochemical Applications

- The synthesis and iodine-radiolabelling of imidazo[1,2-a]pyridine derivatives such as CLINDE, which are used in medical imaging, demonstrates the compound's relevance in diagnostic applications and radiopharmaceuticals (Gang, 2006).

properties

IUPAC Name |

3-bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClF3N2O/c1-23-10-4-2-8(3-5-10)12-13(16)22-7-9(15(18,19)20)6-11(17)14(22)21-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNBHWGFKLTTQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

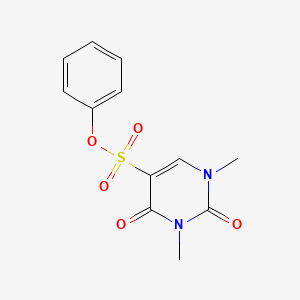

![N-(4-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2500729.png)

![7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2500732.png)

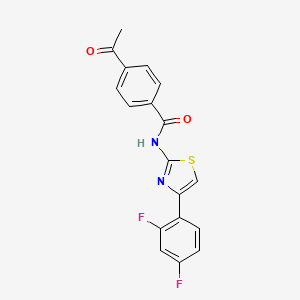

![[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2500733.png)

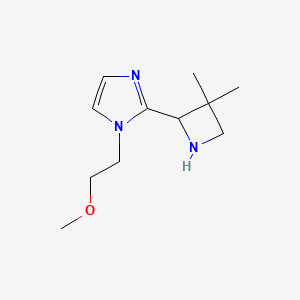

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2500744.png)